![molecular formula C20H19ClN2O4S B2539988 (E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate CAS No. 331461-98-4](/img/structure/B2539988.png)
(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate is a Schiff base compound. Schiff bases are organic compounds containing a functional group with the general structure R-N=CR’ (where R and R’ represent different substituents). This particular compound combines a benzoate moiety with an amino group and a nitro group . The (E) configuration indicates that the substituents are on the same side of the double bond.
Synthesis Analysis
The compound is synthesized through the condensation reaction between 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes . Glacial acetic acid serves as the catalyst in this process. The resulting compound exhibits interesting pharmacological properties.
Molecular Structure Analysis
The molecular structure consists of the following components:
- Benzoate Group : The 4-chlorobenzoate portion.
- Amino Group : Attached to the benzoate ring.
- Nitro Group : Positioned on the phenyl ring.
- Cyclohexylsulfanyl Group : Linked to the phenyl ring via a sulfur atom.
- Methylidene Group : Forms the double bond with the amino group.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Hydrolysis : Cleavage of the ester bond in the benzoate group.
- Reduction : Conversion of the nitro group to an amino group.
- Substitution Reactions : Replacement of the chlorine atom with other nucleophiles.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the compound’s melting behavior.
- Solubility : Assess its solubility in various solvents.
- Spectral Data : Utilize 1H NMR , 13C NMR , FT-IR , and mass spectra for characterization.
- Stability : Evaluate its stability under different conditions.
科学的研究の応用
Potential Research Applications and Related Compounds
Drug Degradation and Stability Studies : Research on similar compounds, such as nitisinone, emphasizes the importance of understanding the degradation processes and stability of pharmaceuticals. Nitisinone, a compound initially developed as a herbicide, has found application in treating rare metabolic diseases, leading to studies on its stability and degradation pathways (Barchańska et al., 2019). This suggests that compounds with similar chemical functionalities could be subjects of pharmacokinetic studies, focusing on their behavior under various conditions, which is crucial for drug development and environmental impact assessments.
Advanced Oxidation Processes (AOPs) : The degradation of acetaminophen by AOPs, resulting in various by-products and pathways, demonstrates the relevance of studying complex organic compounds in environmental contexts (Qutob et al., 2022). This highlights potential research applications in environmental chemistry for compounds like "(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate," particularly in understanding their breakdown products and environmental fate.
Biological and Pharmacological Effects : The study of chlorogenic acid and its isomers across various dietary sources demonstrates the broad interest in compounds with potential health benefits. Chlorogenic acid, known for its diverse therapeutic roles, is an example of how structurally complex compounds are of interest in nutritional science and pharmacology (Naveed et al., 2018). This opens avenues for research into similar compounds, focusing on their bioactivity, potential health benefits, and mechanisms of action.
Antitumor Activity : Studies on imidazole derivatives reveal the potential of complex organic compounds in developing new antitumor drugs. These compounds, through various mechanisms, including apoptosis induction and affecting mitochondrial functions, demonstrate the importance of researching novel chemical entities for cancer treatment (Iradyan et al., 2009). This suggests that compounds with specific structural features could be explored for their antineoplastic potential.
Safety And Hazards
- Toxicity : Assess its toxicity profile using computational models.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Consider its potential impact on the environment.
将来の方向性
- Bioactivity Studies : Investigate its antimicrobial, antifungal, and other pharmacological properties.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.
- Formulation : Develop suitable formulations for drug delivery.
特性
IUPAC Name |
[(E)-(2-cyclohexylsulfanyl-5-nitrophenyl)methylideneamino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c21-16-8-6-14(7-9-16)20(24)27-22-13-15-12-17(23(25)26)10-11-19(15)28-18-4-2-1-3-5-18/h6-13,18H,1-5H2/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLQERPUFVACNE-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2539905.png)

![[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2539907.png)
![5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2539909.png)
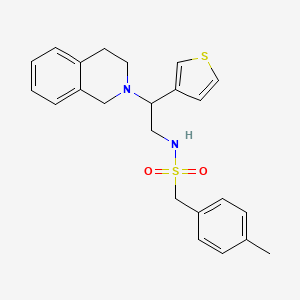
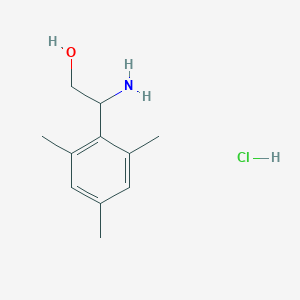
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)
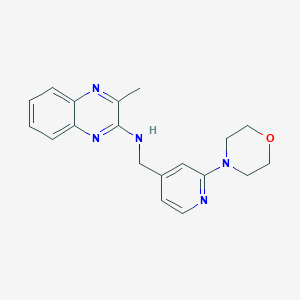
![ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2539919.png)
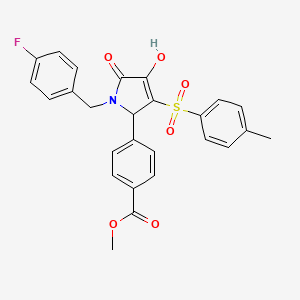
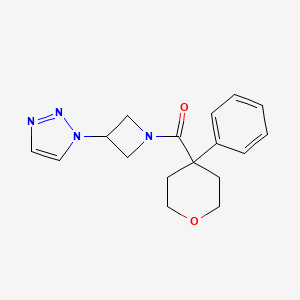
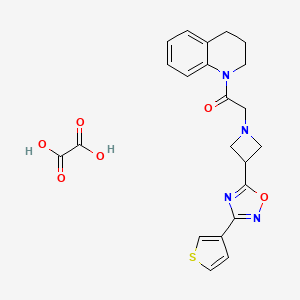
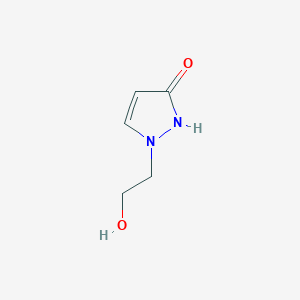
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)